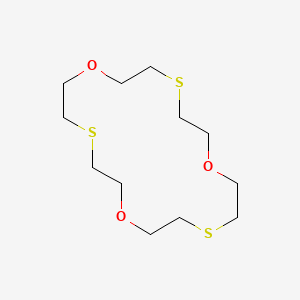
1,7,13-Trioxa-4,10,16-trithiacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,13-Trioxa-4,10,16-trithiacyclooctadecane is a macrocyclic compound with the molecular formula C12H24O3S3. It is characterized by the presence of three oxygen atoms and three sulfur atoms within an 18-membered ring structure . This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thioethylene glycol under acidic conditions to form the desired macrocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the formation of the macrocycle without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,13-Trioxa-4,10,16-trithiacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
1,7,13-Trioxa-4,10,16-trithiacyclooctadecane has a wide range of scientific research applications, including:
Coordination Chemistry: It forms stable complexes with metal ions, which are studied for their structural and catalytic properties.
Biological Studies: The compound is used in studies involving metal ion transport and binding in biological systems.
Medicinal Chemistry: Its metal complexes are investigated for potential therapeutic applications, such as anticancer agents.
Industrial Applications: It is used in the development of sensors and separation processes due to its ability to selectively bind metal ions
Mécanisme D'action
The mechanism of action of 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13,16-dithiacyclooctadecane: This compound contains four oxygen atoms and two sulfur atoms in an 18-membered ring.
1,4,7-Trioxa-10,13,16-trithiacyclooctadecane: Similar to 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane but with a different arrangement of oxygen and sulfur atoms.
Uniqueness
This compound is unique due to its specific arrangement of three oxygen and three sulfur atoms within the macrocyclic ring. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
63919-49-3 |
|---|---|
Formule moléculaire |
C12H24O3S3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,7,13-trioxa-4,10,16-trithiacyclooctadecane |
InChI |
InChI=1S/C12H24O3S3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h1-12H2 |
Clé InChI |
ZMYZNRZQXMZTDM-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOCCSCCOCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
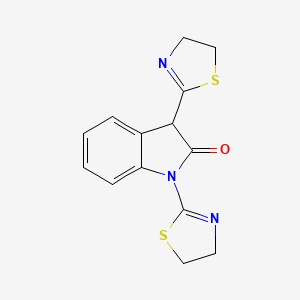
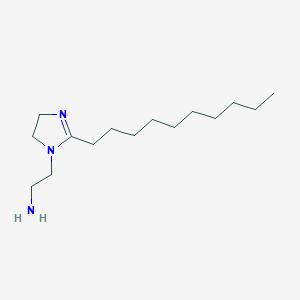
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
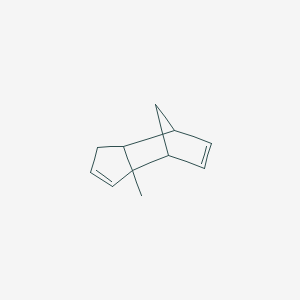
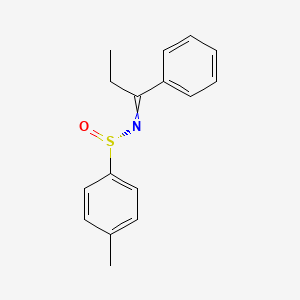
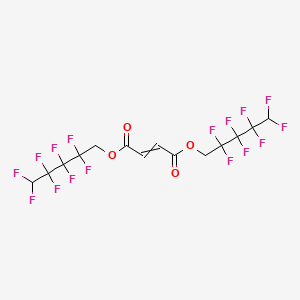
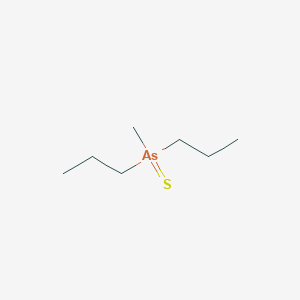

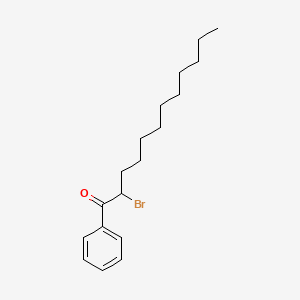

![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)


